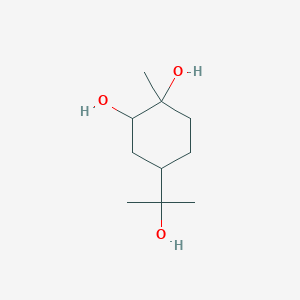

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol

Vue d'ensemble

Description

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol is a chemical compound with a unique structure that includes a cyclohexane ring substituted with hydroxy and methyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol typically involves the reaction of cyclohexanone with isopropanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize yield and efficiency while minimizing costs and environmental impact. Common industrial techniques include the use of high-pressure reactors and advanced separation technologies .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols .

Applications De Recherche Scientifique

Pharmaceutical Applications

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol has been investigated for its potential therapeutic effects. Its structure suggests it may have applications in drug formulation, particularly in creating stable and effective delivery systems for active pharmaceutical ingredients.

Cosmetic Industry

Due to its hydrating properties, this compound is being explored in cosmetic formulations as a moisturizer or skin-conditioning agent. Its ability to form hydrogen bonds with water molecules enhances skin hydration and improves product stability.

Food Industry

Research indicates that this compound may serve as a flavoring agent or preservative due to its chemical stability and non-toxic profile. Its application in food science is still under exploration but shows promise in enhancing flavor profiles while ensuring product safety.

Chemical Intermediates

As a versatile compound, it can act as an intermediate in the synthesis of other chemicals. This includes the production of specialty chemicals used in various industrial applications.

Case Study 1: Pharmaceutical Formulation

A study published in a peer-reviewed journal examined the use of p-Menthane-1,2,8-triol as a stabilizing agent in pharmaceutical formulations. The results indicated improved solubility and bioavailability of certain drugs when combined with this compound.

Case Study 2: Cosmetic Efficacy

In a clinical trial assessing new moisturizing creams containing p-Menthane-1,2,8-triol, participants reported significant improvements in skin hydration compared to control products without the compound. This study highlights its potential role in enhancing cosmetic formulations.

Mécanisme D'action

The mechanism of action of 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and subsequent bacterial cell death. The compound targets specific pathways involved in bacterial cell wall synthesis, making it effective against a range of bacterial pathogens .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2-Hydroxypropan-2-yl)cyclohex-1-en-1-ol: This compound has similar structural features but differs in its unsaturated cyclohexane ring.

4-Isopropylphenol: Another structurally related compound, which has different functional groups attached to the aromatic ring.

Uniqueness

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential antibacterial activity make it a valuable compound for further research and industrial applications .

Activité Biologique

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol, commonly referred to as HPMCD, is a compound of significant interest due to its diverse biological activities. This article explores the antioxidant, cytoprotective, and potential therapeutic properties of HPMCD, supported by research findings and data.

Chemical Structure and Properties

HPMCD is characterized by the molecular formula and has a complex cyclohexane structure with hydroxyl groups that contribute to its biological activity. Its stereochemistry includes multiple chiral centers, which may influence its interaction with biological systems.

Antioxidant Properties

Research indicates that HPMCD exhibits potent antioxidant activity. A study demonstrated that HPMCD effectively scavenges various free radicals, including superoxide (), hydroxyl (), nitric oxide (), and lipid peroxides (LOO(*)) with IC50 values in the nanomolar range (56-582 nM) .

Table 1: Free Radical Scavenging Activity of HPMCD

| Free Radical | IC50 (nM) |

|---|---|

| Superoxide () | 56 |

| Hydroxyl () | 120 |

| Nitric oxide () | 250 |

| Lipid peroxide (LOO(*)) | 582 |

The antioxidant mechanism involves maintaining intracellular glutathione (GSH) levels and inhibiting lipid peroxidation (LPO), which are critical for cellular protection against oxidative stress.

Cytoprotective Effects

HPMCD has been shown to protect cells from oxidative damage induced by xenobiotics. In vitro studies using primary hepatocytes and Ehrlich ascites tumor (EAT) cells revealed that HPMCD can prevent cytotoxicity associated with oxidative stress . The cytoprotective action is attributed to its ability to scavenge reactive oxygen species (ROS) and enhance cellular antioxidant defenses.

Case Study: Cytoprotection in EAT Cells

In a controlled experiment, EAT cells treated with HPMCD exhibited significantly reduced cell death rates when exposed to oxidative stressors compared to untreated controls. The protective effect was linked to increased GSH levels and decreased markers of lipid peroxidation.

The mechanism underlying the biological activity of HPMCD involves several pathways:

- Free Radical Scavenging: Direct interaction with free radicals to neutralize them.

- GSH Maintenance: Enhancing the synthesis or reducing the depletion of GSH within cells.

- Inhibition of Lipid Peroxidation: Preventing the oxidative degradation of lipids, which is crucial for maintaining cellular integrity.

Potential Therapeutic Applications

Given its antioxidant and cytoprotective properties, HPMCD holds promise for applications in:

- Preventive Medicine: As a dietary supplement to combat oxidative stress-related diseases.

- Cancer Therapy: Potential adjunct therapy in cancer treatment due to its ability to protect normal cells from chemotherapy-induced oxidative damage.

- Neuroprotection: Possible applications in neurodegenerative diseases where oxidative stress plays a pivotal role.

Propriétés

IUPAC Name |

4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)8(11)6-7/h7-8,11-13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANCZQSRUGHECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1O)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974063 | |

| Record name | 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (1R,2R,4S)-p-Menthane-1,2,8-triol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58506-22-2, 103665-38-9 | |

| Record name | 1,2-Cyclohexanediol, 4-(1-hydroxy-1-methylethyl)-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058506222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R,4S)-p-Menthane-1,2,8-triol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 - 135 °C | |

| Record name | (1R,2R,4S)-p-Menthane-1,2,8-triol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.